molecular formula C15H17FN4O2S B2674183 methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate CAS No. 923678-40-4

methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate

Cat. No.: B2674183
CAS No.: 923678-40-4
M. Wt: 336.39
InChI Key: PKUNTOXGFXIVOI-UHFFFAOYSA-N
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Description

Methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [Source] . This enzyme is a critical regulatory serine/threonine kinase involved in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. Dysregulation of GSK-3β has been implicated in the pathogenesis of several major diseases, making it a significant target for pharmacological investigation [Source] . The primary research value of this compound lies in its utility as a chemical probe to elucidate the complex role of GSK-3β signaling in neurological disorders and cancer. In neuroscience, researchers employ this inhibitor to study its neuroprotective effects and its potential to modulate pathways implicated in tau phosphorylation and Alzheimer's disease pathology . In oncology, it is used to investigate the involvement of GSK-3β in tumor cell survival, proliferation, and chemotherapy resistance, particularly in glioblastoma and other cancers . By selectively inhibiting GSK-3β, this compound enables researchers to dissect the kinase's function in Wnt/β-catenin signaling and other key pathways, providing critical insights for therapeutic development.

Properties

IUPAC Name

methyl 2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c1-3-12(13(21)22-2)23-15-18-17-14-19(8-9-20(14)15)11-6-4-10(16)5-7-11/h4-7,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUNTOXGFXIVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN=C2N1CCN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether moiety exhibits nucleophilic character, enabling reactions with electrophilic reagents. Structural analogs demonstrate:

Reaction TypeReagents/ConditionsProduct FormedKey Findings
Acylation Acyl chlorides (e.g., benzoyl chloride), TEA, CHCl₃Thioester amidesHigh yields (75–85%)
Sulfonation Sulfonyl chlorides (e.g., benzenesulfonyl chloride), RTSulfonamide derivativesEnhanced solubility in polar solvents
Alkylation Alkyl halides (e.g., methyl iodide), DMF, 60°CAlkylated thioethersModerate regioselectivity

For example, reaction with benzoyl chloride forms N-(imidazo-triazolyl)benzamide via nucleophilic displacement of the thiol group .

Hydrolysis of the Ester Functionality

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

ConditionCatalystProductApplication
Basic (pH 10) NaOH, H₂O/EtOHCarboxylic acid derivativePrecursor for salt formation
Acidic (pH 2) HCl, refluxUnstable intermediateLimited utility

The carboxylic acid derivative is pivotal for further conjugations, such as peptide coupling.

Cycloaddition and Ring-Opening Reactions

The imidazo[2,1-c] triazole core participates in cycloaddition reactions:

ReactionPartnersConditionsOutcome
1,3-Dipolar Cycloaddition Nitrile oxidesToluene, 80°CTriazolo-isoxazole hybrids
Ring-Opening Grignard reagentsTHF, −20°CAryl-substituted imidazoles

These reactions expand the compound’s utility in synthesizing polycyclic architectures .

Oxidation of the Thioether Group

Controlled oxidation converts the thioether to sulfoxide or sulfone derivatives:

Oxidizing AgentStoichiometryProductStability
H₂O₂ (30%)1:1SulfoxideAir-stable
mCPBA2:1SulfoneEnhanced polarity

Sulfone derivatives exhibit improved pharmacokinetic properties in biological assays.

Cross-Coupling Reactions

The aryl fluoride substituent enables palladium-catalyzed couplings:

Reaction TypeCatalyst SystemSubstrateYield (%)
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Aryl boronic acids60–70
Buchwald–Hartwig Pd₂(dba)₃, XPhosAmines50–55

These reactions facilitate the introduction of diverse aryl/heteroaryl groups .

Stability Under Physiological Conditions

The compound’s stability in aqueous environments determines its drug-likeness:

ParameterConditionResult
Hydrolytic Stability PBS buffer (pH 7.4), 37°Ct₁/₂ = 8.2 hours (ester hydrolysis)
Thermal Stability 100°C, 24 hours<5% degradation

Degradation primarily occurs via ester hydrolysis, suggesting prodrug potential.

Biological Derivatization Pathways

In vitro studies of analogs reveal metabolic transformations:

Enzyme SystemMajor MetaboliteActivity Change
CYP3A4 Hydroxylated derivativeReduced cytotoxicity
UGT1A1 Glucuronide conjugateEnhanced excretion

These pathways inform structural optimizations to improve metabolic stability .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold exhibit significant anticancer activities. For instance, derivatives of imidazo[1,2,4]triazole have been shown to inhibit the Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), which is a target in cancer treatment. The design of new derivatives aims to enhance inhibitory activity against SHP1 and improve fluorescence properties for tracing and modulating its activity in biological systems .

Antimicrobial Activity

Methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate and its analogs have demonstrated broad-spectrum antimicrobial activities. Studies on related triazole compounds have shown their efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring significantly enhance antimicrobial potency .

Neuroprotective Effects

The 1,2,4-triazole derivatives are also being investigated for neuroprotective effects. Their ability to modulate neuroinflammatory pathways makes them potential candidates for treating neurodegenerative diseases. Compounds with similar structures have been reported to exhibit antioxidant properties and protect neuronal cells from apoptosis .

Case Study 1: Anticancer Activity Against SHP1

A study published in a peer-reviewed journal highlighted the synthesis of novel imidazo[1,2,4]triazole derivatives that effectively inhibited SHP1 activity. These compounds demonstrated significant cytotoxicity against various cancer cell lines and were shown to interfere with oncogenic signaling pathways. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, a series of synthesized triazole derivatives were tested against MRSA and other bacterial strains. The results indicated that certain modifications led to compounds with minimum inhibitory concentrations (MICs) significantly lower than existing antibiotics. This research underscores the potential of these compounds as alternatives in combating resistant bacterial infections .

Case Study 3: Neuroprotection in Models of Neurodegeneration

Research exploring the neuroprotective effects of triazole derivatives demonstrated their ability to reduce oxidative stress markers in neuronal cell cultures exposed to toxic agents. These findings suggest that such compounds could be developed into therapeutic agents for conditions like Alzheimer's disease and other neurodegenerative disorders .

Mechanism of Action

The mechanism of action of methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substituent Variations

Key Analog : 7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 168640-47-9)

  • Molecular Formula : C₁₁H₁₂N₄S
  • Molecular Weight : 232.3 g/mol
  • Physical Properties :
    • Density: 1.42 ± 0.1 g/cm³ (predicted)
    • Boiling Point: 346.5 ± 35.0 °C (predicted)
    • pKa: 4.37 ± 0.20

This analog replaces the 4-fluorophenyl group with a 4-methylphenyl substituent and lacks the butanoate ester. The methyl group increases hydrophobicity compared to fluorine, which may reduce solubility but enhance membrane permeability.

Thiol vs. Thioether-Ester Functionality

The target compound’s thioether linkage to a butanoate ester differentiates it from the thiol-containing analog (CAS 168640-47-9). The ester group introduces susceptibility to esterase-mediated hydrolysis, a critical factor in prodrug design. In contrast, the free thiol in the analog may participate in disulfide bond formation or redox interactions, impacting stability and reactivity .

Comparison with Ester-Containing Compounds

Triazine-Based Herbicides ()

Examples include:

  • Triflusulfuron methyl ester: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate
  • Ethametsulfuron methyl ester: Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate

While these compounds share ester functionalities, their triazine cores differ significantly from the imidazo-triazole scaffold. Triazine-based esters are primarily herbicides, acting as acetolactate synthase inhibitors. The target compound’s imidazo-triazole core may instead target kinase or protease enzymes, reflecting divergent biological applications .

Fluorine vs. Methyl Substituents

  • 4-Fluorophenyl : Enhances electronegativity, polar surface area, and metabolic stability.

Data Table: Comparative Analysis

Compound Name / Feature Target Compound (Fluorophenyl) Analog (Methylphenyl) Triazine Herbicides
Core Structure Imidazo-triazole Imidazo-triazole Triazine
Key Substituent 4-Fluorophenyl 4-Methylphenyl Trifluoroethoxy, Ethoxy
Functional Group Thioether-ester Thiol Sulfonylurea-ester
Molecular Weight (g/mol) ~300 (estimated) 232.3 350–450
Predicted Boiling Point (°C) N/A 346.5 ± 35.0 300–400
Primary Application Medicinal chemistry Research intermediate Agrochemicals

Research Implications and Gaps

  • Biological Activity: No direct data on the target compound’s activity are available.
  • Stability Studies : The ester group’s susceptibility to hydrolysis requires characterization to optimize bioavailability.
  • Synthetic Optimization : Pd/C-mediated hydrogenation () and alkylation methods should be explored for scalable synthesis .

Biological Activity

Methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the imidazo[2,1-c][1,2,4]triazole core followed by subsequent modifications to introduce the thio and butanoate groups. The general synthetic route can be summarized as follows:

  • Formation of Imidazo[2,1-c][1,2,4]triazole : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation : The introduction of the thio group is done via nucleophilic substitution reactions.
  • Esterification : The final step involves esterification to form the methyl ester.

Antimicrobial Activity

Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazole demonstrate potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.125 to 32 µg/mL against a panel of pathogens .
CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus0.25
This compoundE. coli0.5

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Various studies have reported that imidazole and triazole derivatives possess cytotoxic effects against different cancer cell lines:

  • Cytotoxicity : In vitro studies show that certain derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Compounds were found to induce apoptosis in these cells through various mechanisms including DNA damage and inhibition of cell proliferation .
Cell LineCompoundIC50 (µM)
MCF-7This compound10
Bel-7402This compound15

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors. For example, they may inhibit DNA gyrase and topoisomerase IV which are crucial for bacterial DNA replication .
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death. This involves activation of caspases and disruption of mitochondrial membrane potential .
  • Interference with Cell Wall Synthesis : The antibacterial activity may also stem from interference with bacterial cell wall synthesis processes .

Case Studies

A notable case study involved a series of synthesized imidazole-thione derivatives which were tested for their antibacterial and anticancer activities. The study revealed that compounds similar to this compound exhibited enhanced activity compared to standard antibiotics such as chloramphenicol and ampicillin .

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate?

Answer:
The synthesis involves multi-step strategies:

  • Thioether formation: Couple the imidazo-triazole core with a thiol-containing butanoate ester using catalysts like CuI or Pd-based systems in polar solvents (e.g., DMF or acetonitrile) .
  • Cyclization: Optimize imidazo-triazole ring closure via thermal or microwave-assisted reactions, as demonstrated in analogous heterocyclic syntheses .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for high-purity yields .

Advanced: How can reaction conditions be systematically optimized to enhance synthetic yield and purity?

Answer:
Apply Design of Experiments (DoE) principles:

  • Variables: Test solvent polarity (DMF vs. THF), catalyst loading (CuI 5–20 mol%), and temperature (25–100°C).
  • Response surface methodology (RSM): Model interactions between variables to identify optimal conditions, similar to agricultural chemical studies using split-plot designs .
  • Real-time monitoring: Use HPLC or in situ IR to track intermediate formation and adjust conditions dynamically .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR: Assign peaks for the fluorophenyl group (δ 7.2–7.8 ppm, aromatic protons), thioether (δ 2.5–3.5 ppm), and ester methyl (δ 3.7 ppm) .
  • FT-IR: Confirm ester carbonyl (~1740 cm⁻¹) and triazole C=N (~1600 cm⁻¹) stretches .
  • Elemental analysis: Validate C, H, N, S content with <0.5% deviation from theoretical values .

Advanced: How to resolve contradictions in NMR data for tautomeric forms of the imidazo-triazole core?

Answer:

  • Variable temperature NMR: Conduct experiments at 25–80°C to observe shifts caused by tautomer equilibria.
  • 2D NMR (COSY, HSQC): Map proton-carbon correlations to distinguish between possible tautomers .
  • Computational validation: Compare experimental shifts with DFT-calculated chemical shifts for each tautomer .

Basic: What methods ensure compound purity for biological testing?

Answer:

  • HPLC: Use reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm. Aim for >95% purity .
  • Melting point analysis: Compare observed melting range (e.g., 91–93°C) with literature to detect impurities .
  • TLC: Monitor reaction progress using silica plates (ethyl acetate/hexane, Rf ~0.4) .

Advanced: How to design stability studies under environmental and physiological conditions?

Answer:

  • Forced degradation: Expose the compound to pH 1–13, UV light (ICH Q1B guidelines), and elevated temperatures (40–60°C) for 1–4 weeks .
  • Analytical endpoints: Quantify degradation products via LC-MS and identify hydrolytic cleavage (e.g., ester hydrolysis) or photolytic byproducts .
  • Ecotoxicity modeling: Use QSAR tools to predict biodegradation pathways and persistence in soil/water systems .

Basic: Which functional groups dictate reactivity in downstream modifications?

Answer:

  • Thioether: Susceptible to oxidation (e.g., mCPBA) to sulfoxide/sulfone derivatives.
  • Ester: Hydrolyze to carboxylic acid under basic conditions for salt formation.
  • Fluorophenyl: Participate in cross-coupling (e.g., Suzuki-Miyaura) for aryl diversification .

Advanced: What computational approaches predict target binding interactions?

Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with enzymes (e.g., kinases or phosphodiesterases) based on analogous triazole-thioether docking poses .
  • MD simulations: Run 100 ns trajectories in explicit solvent to assess binding stability and conformational changes .
  • Free-energy calculations: Apply MM-PBSA to rank binding affinities of derivatives .

Basic: How to determine solubility for in vitro assays?

Answer:

  • Shake-flask method: Dissolve the compound in buffers (pH 1.2–7.4) and quantify saturation via UV-Vis (λmax ~270 nm) .
  • Partition coefficients (logP): Measure octanol/water distribution using HPLC retention times .

Advanced: How to assess ecological risks using in silico and in vitro models?

Answer:

  • QSAR models: Predict acute toxicity (e.g., LC50) using EPA’s ECOSAR or TEST software .
  • Microcosm studies: Incubate the compound with soil/water samples to monitor biodegradation rates and metabolite formation .
  • Cellular assays: Evaluate cytotoxicity in human hepatocytes (IC50) and genotoxicity via Ames test .

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